
(2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranoside, abbreviated as 2-AEGAL, is a synthetic sugar derivative that has been used in a variety of scientific research applications. It is a highly versatile compound that has been used for a range of purposes, including as a substrate for glycosylation reactions, as a reagent for enzymatic synthesis, and as a tool for studying the structure and function of proteins.
科学研究应用
2-AEGAL has been used for a variety of scientific research applications. It has been used as a substrate for glycosylation reactions, as a reagent for enzymatic synthesis, and as a tool for studying the structure and function of proteins. It has also been used to study the mechanism of action of enzymes involved in the biosynthesis of complex carbohydrates, and to investigate the interactions between carbohydrates and proteins.
作用机制
2-AEGAL acts as a substrate for glycosylation reactions, which involve the transfer of a sugar moiety from one molecule to another. In this reaction, the 2-AEGAL molecule is used as a donor and the acceptor molecule is usually a protein or other macromolecule. The reaction is catalyzed by an enzyme, such as a glycosyltransferase, which facilitates the transfer of the sugar moiety from the 2-AEGAL molecule to the acceptor molecule.
Biochemical and Physiological Effects
2-AEGAL has been shown to have a number of biochemical and physiological effects. It has been demonstrated to inhibit the growth of certain types of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to inhibit the activity of certain enzymes, including proteases and glycosidases. Additionally, it has been demonstrated to have a variety of effects on the expression of genes involved in carbohydrate metabolism.
实验室实验的优点和局限性
2-AEGAL is a highly versatile compound that has numerous advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of different applications. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that 2-AEGAL is a highly reactive compound and should be handled with caution in the laboratory. Additionally, it can be toxic if ingested and should be handled with appropriate safety precautions.
未来方向
There are a number of potential future directions for research involving 2-AEGAL. These include further investigation into its biochemical and physiological effects, development of new synthesis methods, and exploration of its potential uses in drug development. Additionally, further research could be conducted into the interactions between 2-AEGAL and proteins, as well as its potential applications in biotechnology and nanotechnology. Finally, further research could be conducted into the use of 2-AEGAL as a tool for studying the structure and function of proteins.
合成方法
2-AEGAL can be synthesized in a two-step process. The first step involves the reaction of 2-azidoethanol with 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose in the presence of sodium borohydride to form the desired product. The second step involves the addition of a base such as sodium hydroxide to the reaction mixture and stirring for several hours to complete the reaction. The product can then be isolated by filtration and purified by column chromatography.
属性
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O10/c1-8(20)25-7-12-13(26-9(2)21)14(27-10(3)22)15(28-11(4)23)16(29-12)24-6-5-18-19-17/h12-16H,5-7H2,1-4H3/t12-,13+,14+,15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAXDKFCBLGMIZ-CWVYHPPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranoside | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%](/img/structure/B6357584.png)
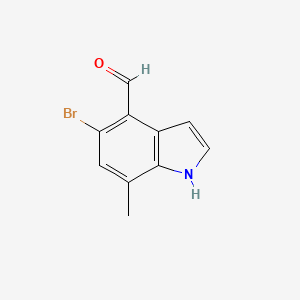
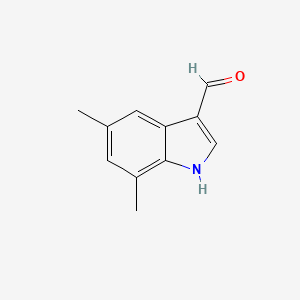

![1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6357610.png)
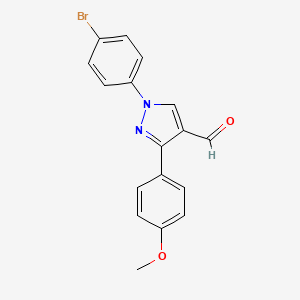
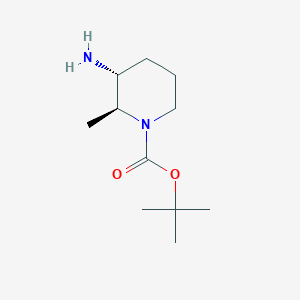
![5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6357656.png)
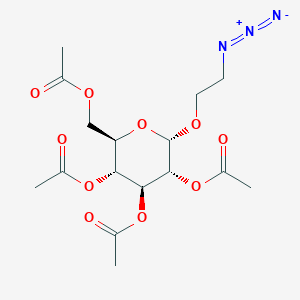

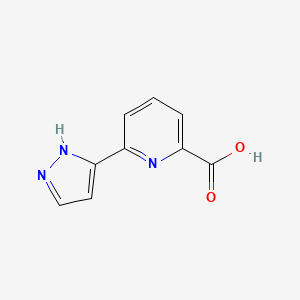
![2-[(Boc-Amino)methyl]-3-fluoro-2-propen-1-ol](/img/structure/B6357685.png)
![tert-Butyl 3-bromospiro[5H-furo[3,4-b]pyridine-7,3-azetidine]-1-carboxylate](/img/structure/B6357697.png)